molecular formula C24H23N5O3 B2461871 4-[benzyl(methyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775388-59-4

4-[benzyl(methyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2461871
CAS No.: 1775388-59-4
M. Wt: 429.48
InChI Key: AKABGYBLIQUVHQ-UHFFFAOYSA-N
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Description

The compound “4-[benzyl(methyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide” is a complex organic molecule that contains several functional groups. These include a benzyl group, a methylamino group, a pyrazolo[1,5-a]pyrazine ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyrazolo[1,5-a]pyrazine ring. The exact structure would need to be determined using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and EI-MS .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carboxamide group might undergo hydrolysis, and the benzyl group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group, and its stability might be influenced by the aromatic rings .

Scientific Research Applications

Synthesis and Chemical Applications

This compound and its derivatives have been extensively studied for their synthetic applications and potential use in various chemical processes:

  • Synthesis of Pyrazolo-Pyrazine Derivatives : The synthesis of pyrazolo[4′,3′:5,6]pyrazino[2,3-c]pyrazoles and pyrazolo[4′,3′:5,6]pyrazino[2,3-d]pyrimidines has been explored. These compounds have been applied to polyester fibers as disperse dyes, demonstrating their utility in textile dyeing processes (Rangnekar, 2007).

  • Derivative Synthesis via Palladium-Catalyzed Carbonylation : Another study focused on the synthesis of methylpyrazolo[1,5-a]pyrazine-4-carboxylates via palladium-catalyzed carbonylation, leading to novel derivatives suitable for further chemical applications (Tsizorik et al., 2020).

  • Production of Heterocyclic Compounds : The compound has been used in the synthesis of 5-hetarylpyrazolo[3,4-b]pyrazines. These heterocyclic compounds have also found applications as disperse dyes for polyester fibers, highlighting their significance in the dye industry (Rangnekar & Dhamnaskar, 1990).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it might interact with biological targets such as enzymes or receptors. The exact mechanism of action would need to be determined through biological testing .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it’s handled. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, studying its reactivity, or investigating its mechanism of action .

Properties

IUPAC Name

4-[benzyl(methyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-16-14-29-20(23(25-16)28(2)15-17-6-4-3-5-7-17)13-19(27-29)24(30)26-18-8-9-21-22(12-18)32-11-10-31-21/h3-9,12-14H,10-11,15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKABGYBLIQUVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3=CC4=C(C=C3)OCCO4)C(=N1)N(C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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